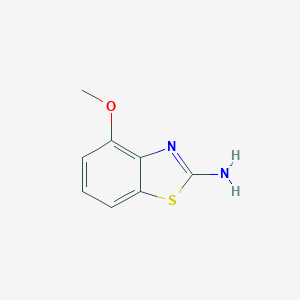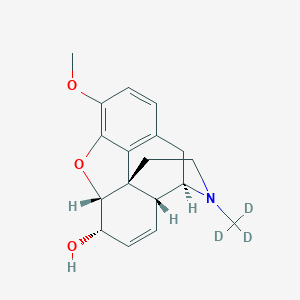
Codeine-d3
Vue d'ensemble
Description
La codéine-d3 (CRM) est un matériau de référence certifié utilisé principalement comme standard interne pour la quantification de la codéine dans diverses applications analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS). La codéine elle-même est un analgésique opioïde couramment utilisé pour ses propriétés analgésiques, antitussives et sédatives .
Applications De Recherche Scientifique
Codeine-d3 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in analytical chemistry for the quantification of codeine and its metabolites.
Biology: In pharmacokinetic studies to understand the metabolism and distribution of codeine in biological systems.
Medicine: In clinical toxicology for monitoring codeine levels in patients undergoing pain management therapy.
Industry: In forensic toxicology for the detection of codeine in biological samples, aiding in drug abuse investigations
Mécanisme D'action
The mechanism of action of Codeine-d3 is similar to that of codeine. Codeine exerts its effects primarily through the agonism of mu-opioid receptors in the central nervous system. This binding leads to:
Hyperpolarization of neurons: Inhibiting the release of nociceptive neurotransmitters.
Analgesic effect: Increasing pain tolerance and reducing neuronal excitability.
Antitussive effect: Suppressing the cough reflex by acting on the medullary cough center
Similar Compounds:
Morphine-d3: Another deuterated opioid used as an internal standard in analytical applications.
Dihydrothis compound: A deuterated derivative of dihydrocodeine used similarly in analytical chemistry.
Northis compound: A deuterated metabolite of codeine used in pharmacokinetic studies.
Uniqueness of this compound:
Specificity: this compound is specifically used for the quantification of codeine, providing high accuracy and precision in analytical measurements.
Stability: The incorporation of deuterium enhances the stability of the compound, making it suitable for long-term storage and use in various analytical applications
Safety and Hazards
Orientations Futures
Future research could focus on the development of reliable analytical techniques to detect codeine for both quality control of pharmaceutical formulations and identifying drug misuse in the community . With the prevalence of vitamin D deficiency reaching epidemic proportions, the first article of this special issue is dedicated to this topic .
Analyse Biochimique
Biochemical Properties
Codeine-d3, like its parent compound codeine, is categorized as an opioid . It interacts with opioid receptors in the central nervous system, altering the perception of pain . The nature of these interactions is primarily inhibitory, reducing the activity of neurons involved in pain transmission .
Cellular Effects
This compound, as an opioid, can influence various cellular processes. It can impact cell signaling pathways, particularly those involving G-protein coupled receptors . It can also affect gene expression, particularly genes involved in pain perception and response .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to opioid receptors, which are G-protein coupled receptors . This binding leads to a decrease in the activity of adenylate cyclase, reducing the levels of cyclic AMP. This, in turn, leads to a decrease in the activity of protein kinase A, affecting the phosphorylation state of various proteins and ultimately leading to changes in cellular activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. As a stable-labeled internal standard, it is used in analytical methods to account for the degradation of the parent compound, codeine . Long-term effects on cellular function observed in in vitro or in vivo studies would be similar to those of codeine, given their similar structures and mechanisms of action .
Dosage Effects in Animal Models
The effects of this compound in animal models would be expected to vary with dosage, similar to codeine. At therapeutic doses, it would provide analgesia, while at higher doses, adverse effects such as respiratory depression could occur .
Metabolic Pathways
This compound is involved in metabolic pathways similar to codeine. It is metabolized primarily in the liver by the enzyme CYP2D6 into morphine, which is then further metabolized . These metabolic reactions can affect levels of various metabolites, including morphine and its metabolites .
Transport and Distribution
This compound, like codeine, is distributed throughout the body after administration. It can cross the blood-brain barrier to exert its effects on the central nervous system . The exact transporters or binding proteins it interacts with are not well-defined but would be expected to be similar to those of codeine .
Subcellular Localization
The subcellular localization of this compound would be expected to be similar to that of codeine. As a lipophilic compound, it can diffuse across cell membranes and localize to various compartments within the cell . Its activity or function could be affected by this localization, as well as by any post-translational modifications that might occur .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la codéine-d3 implique l'incorporation d'atomes de deutérium dans la molécule de codéine. Cela est généralement réalisé par hydrogénation catalytique de la codéine en présence de gaz deutérium. Les conditions de réaction comprennent :
Catalyseur : Palladium sur carbone (Pd/C)
Solvant : Méthanol ou éthanol
Température : Température ambiante à 50 °C
Pression : Pression atmosphérique à 5 bars de gaz deutérium
Méthodes de production industrielle : La production industrielle de la codéine-d3 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en masse : Utiliser de grands réacteurs pour accueillir des volumes plus importants de réactifs.
Purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour garantir une pureté élevée.
Contrôle qualité : Utiliser des méthodes analytiques comme la résonance magnétique nucléaire (RMN) et la spectrométrie de masse pour confirmer l'incorporation du deutérium et la pureté globale du composé
Analyse Des Réactions Chimiques
Types de réactions : La codéine-d3 subit diverses réactions chimiques, notamment :
Oxydation : La codéine-d3 peut être oxydée pour former de la codéinone-d3 à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction de la codéine-d3 peut produire de la dihydrocodéine-d3 en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : La N-déméthylation de la codéine-d3 peut produire de la norcodéine-d3 en utilisant des réactifs comme le bromure de cyanogène.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Bromure de cyanogène dans des conditions anhydres.
Principaux produits :
Oxydation : Codéinone-d3
Réduction : Dihydrocodéine-d3
Substitution : Norcodéine-d3
4. Applications de la recherche scientifique
La codéine-d3 est largement utilisée dans la recherche scientifique, en particulier dans :
Chimie : Comme standard interne en chimie analytique pour la quantification de la codéine et de ses métabolites.
Biologie : Dans les études de pharmacocinétique pour comprendre le métabolisme et la distribution de la codéine dans les systèmes biologiques.
Médecine : En toxicologie clinique pour surveiller les taux de codéine chez les patients recevant un traitement antidouleur.
Industrie : En toxicologie médico-légale pour la détection de la codéine dans les échantillons biologiques, aidant les enquêtes sur la toxicomanie
5. Mécanisme d'action
Le mécanisme d'action de la codéine-d3 est similaire à celui de la codéine. La codéine exerce ses effets principalement par l'agonisme des récepteurs mu-opioïdes dans le système nerveux central. Cette liaison conduit à :
Hyperpolarisation des neurones : Inhibition de la libération de neurotransmetteurs nociceptifs.
Effet analgésique : Augmentation de la tolérance à la douleur et réduction de l'excitabilité neuronale.
Effet antitussif : Suppression du réflexe de la toux en agissant sur le centre de la toux médullaire
Composés similaires :
Morphine-d3 : Un autre opioïde deutéré utilisé comme standard interne dans les applications analytiques.
Dihydrocodéine-d3 : Un dérivé deutéré de la dihydrocodéine utilisé de manière similaire en chimie analytique.
Norcodéine-d3 : Un métabolite deutéré de la codéine utilisé dans les études de pharmacocinétique.
Unicité de la codéine-d3 :
Spécificité : La codéine-d3 est spécifiquement utilisée pour la quantification de la codéine, offrant une grande exactitude et précision dans les mesures analytiques.
Stabilité : L'incorporation du deutérium améliore la stabilité du composé, ce qui le rend adapté au stockage à long terme et à l'utilisation dans diverses applications analytiques
Propriétés
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGSEYTTFOCAN-SBGSAQJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016152 | |
| Record name | Codeine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70420-71-2 | |
| Record name | Codeine anhydrous, (N-methyl-d3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070420712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Codeine-d3 hydrochloride dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINE ANHYDROUS, (N-METHYL-D3)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2X46C93U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is codeine-d3 used in analytical chemistry instead of regular codeine?
A1: this compound is a deuterated analogue of codeine, meaning it has three hydrogen atoms replaced with deuterium atoms. This isotopic substitution does not significantly alter its chemical behavior, but it makes this compound distinguishable from codeine by mass spectrometry. This makes it an ideal internal standard for analytical methods quantifying codeine and its metabolites in biological matrices [, , ].
Q2: What types of samples and analytes are commonly analyzed using methods incorporating this compound?
A2: this compound is frequently employed in methods analyzing blood, urine, and even pericardial fluid for the presence of opioids. These opioids often include codeine itself, as well as morphine, 6-acetylmorphine, hydrocodone, and others [, , ]. This highlights its utility in clinical and forensic toxicology.
Q3: Can you describe a specific analytical method that utilizes this compound for opioid quantification?
A3: One study [] describes a gas chromatography-triple quadrupole mass spectrometry (GC-MS-MS) assay for quantifying opiates in human blood. After a protein precipitation step, the samples undergo solid-phase extraction and derivatization. This compound, alongside other deuterated internal standards, is added to the samples. The method utilizes specific transition ions for each analyte, enabling accurate quantification even at low concentrations.
Q4: Are there any limitations to using this compound as an internal standard?
A4: While generally considered a reliable internal standard, this compound might exhibit slight differences in extraction efficiency or ionization compared to the analyte of interest due to the isotopic substitution. Researchers should validate their methods thoroughly to ensure accurate and precise quantification [].
Q5: How sensitive are the analytical methods employing this compound?
A5: The reported limit of detection (LOD) for methods utilizing this compound can be as low as 1 ng/mL for various opioids in biological matrices []. This high sensitivity is crucial for detecting low drug concentrations, particularly in forensic investigations and postmortem analyses.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
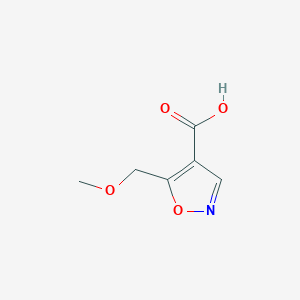

![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)

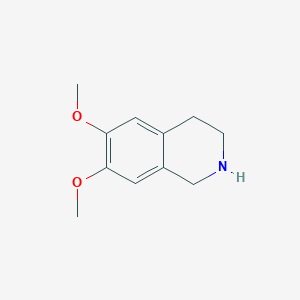
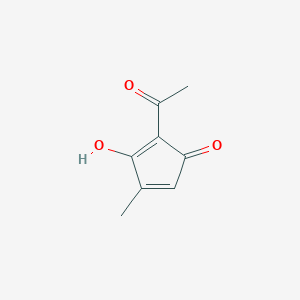
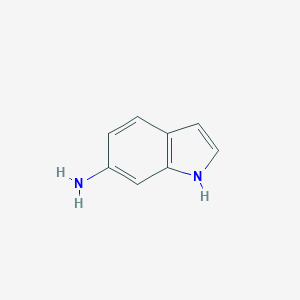
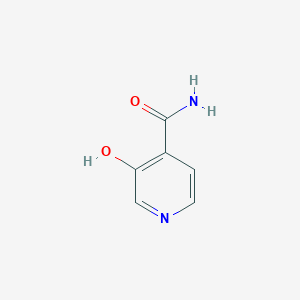
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
